![molecular formula C24H25N5O3S B2739494 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-34-8](/img/no-structure.png)
2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activity
- A study by Yen et al. (1996) investigated the pharmacological activity of a similar quinazoline derivative, DC-015, in rat isolated thoracic aorta and its pressor responses in spontaneously hypertensive rats (SHR) (Yen et al., 1996).
- Tsai et al. (2001) explored the antihypertensive action and blockade of α1-adrenoceptors by DL-017, another quinazoline derivative, demonstrating its efficacy in reducing heart rate and blood pressure (Tsai et al., 2001).
Antihypertensive Effects
- Russell et al. (1988) synthesized and evaluated thienopyrimidinedione derivatives, including phenylpiperazinylalkyl substitution at N-3, for their antihypertensive effects in SHR (Russell et al., 1988).
- Huang et al. (1998) studied the hemodynamic effects of chronic DL-028 administration, an alpha1-adrenoceptor antagonist, in rats with portal hypertension (Huang et al., 1998).
Corrosion Inhibition
- Chen et al. (2021) investigated the use of piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl, demonstrating their effectiveness in this application (Chen et al., 2021).
Cardiac Effects
- Yang et al. (1997) examined the electrical and mechanical effects of DL-017, a quinazoline derivative, in guinea-pig ventricular papillary muscles, noting its potential in treating hypertension (Yang et al., 1997).
Antitumor and Antiviral Agents
- El-Sherbeny et al. (2003) synthesized a series of quinazoline derivatives and evaluated them for their antitumor and antiviral activities, highlighting their potential in this area (El-Sherbeny et al., 2003).
Insecticidal Efficacy
- El-Shahawi et al. (2016) synthesized novel bis quinazolin-4(3H)-one derivatives and evaluated their insecticidal efficacy, indicating a potential use in pest control (El-Shahawi et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-(4-methoxyphenyl)piperazine-1-carboxylic acid followed by cyclization with isatoic anhydride.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "4-(4-methoxyphenyl)piperazine-1-carboxylic acid", "isatoic anhydride", "ethyl acetate", "triethylamine", "N,N-dimethylformamide", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is reacted with N,N-dimethylformamide and diisopropylethylamine in dichloromethane to form the corresponding N,N-dimethylformamide salt.", "Step 2: 4-(4-methoxyphenyl)piperazine-1-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide and triethylamine in dichloromethane to form the corresponding amide.", "Step 3: The N,N-dimethylformamide salt from step 1 is added to the amide from step 2 in dichloromethane and the resulting mixture is stirred at room temperature for 2 hours to form the corresponding amide intermediate.", "Step 4: Isatoic anhydride is added to the amide intermediate from step 3 in dichloromethane and the resulting mixture is stirred at room temperature for 24 hours to form the desired product.", "Step 5: The product from step 4 is purified by column chromatography using ethyl acetate and methanol as eluents.", "Step 6: The purified product is treated with sodium hydroxide in methanol to remove the N,N-dimethylformamide protecting group.", "Step 7: The resulting compound is treated with hydrochloric acid in water to form the final product." ] } | |
Numéro CAS |
1028685-34-8 |
Formule moléculaire |
C24H25N5O3S |
Poids moléculaire |
463.56 |
Nom IUPAC |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C24H25N5O3S/c1-32-17-8-6-16(7-9-17)27-12-14-28(15-13-27)21(30)11-10-20-23(31)29-22(25-20)18-4-2-3-5-19(18)26-24(29)33/h2-9,20,25H,10-15H2,1H3 |
Clé InChI |
PCQWRSINGFOVDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)
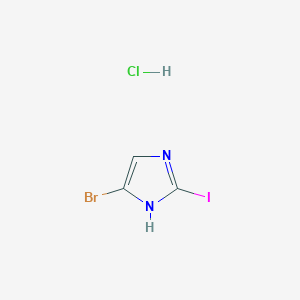

![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)
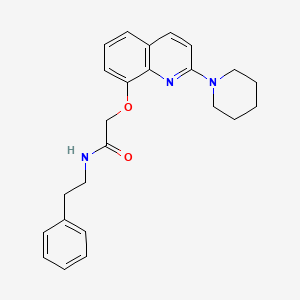


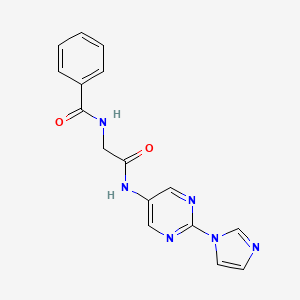
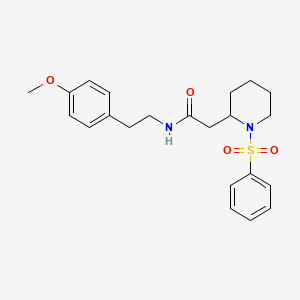

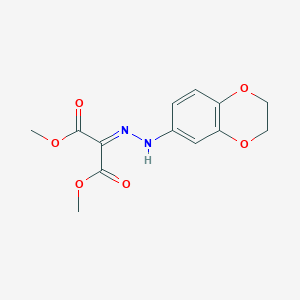
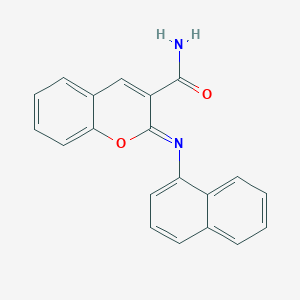
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)